1-(Chloromethyl)-4-(methylsulfonyl)benzene

説明

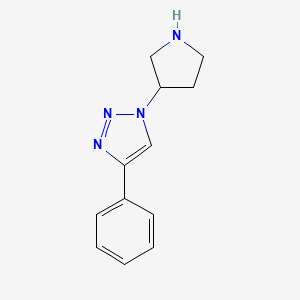

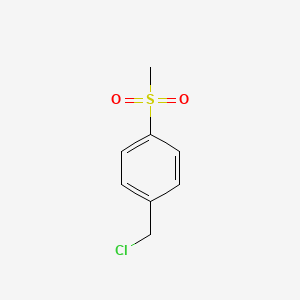

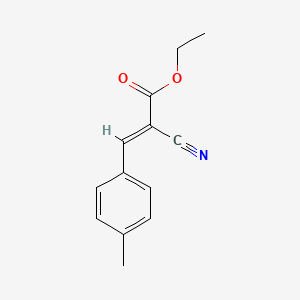

1-(Chloromethyl)-4-(methylsulfonyl)benzene is an organic compound that belongs to the family of organic halogen compounds . It is a derivative of benzene, which has a methyl group and a chloromethyl group attached to it .

Synthesis Analysis

The synthesis of this compound can be achieved through a substitution reaction between methylbenzene and chlorine . This reaction occurs in the presence of ultraviolet light, typically sunlight . The reaction doesn’t stop at the formation of (chloromethyl)benzene, and all the hydrogens in the methyl group can in turn be replaced by chlorine atoms .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a methyl group and a chloromethyl group attached to it . The brackets in the name emphasize that the chlorine is part of the attached methyl group, and isn’t on the ring .Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve substitution reactions . The reaction between methylbenzene and chlorine in the presence of ultraviolet light results in a substitution reaction in the methyl group . All the hydrogens in the methyl group can in turn be replaced by chlorine atoms .Physical And Chemical Properties Analysis

While specific physical and chemical properties for this compound were not found, it can be inferred from related compounds that it is likely to be a colorless, mobile liquid with a characteristic odor . It is also likely to be denser than water and practically insoluble in it, but soluble in a number of organic solvents .科学的研究の応用

Thermodynamics and Solubility

- Solubility and Thermodynamics : The solubility of 1-methyl-4-(methylsulfonyl)benzene in various organic solvents has been studied extensively. The solubility was observed to follow a specific order across different solvents and was analyzed using high-performance liquid chromatography (HPLC). This study provides essential data for the purification process of this compound (Xu et al., 2016).

Chemical Synthesis and Optimization

- Selective Mononitration : An efficient process for the selective nitration of 1-methyl-4-(methylsulfonyl)benzene in a continuous-flow reactor has been developed. This method offers a high yield and reduces byproducts, indicating its potential for industrial applications (Yu et al., 2016).

- Conjugate Additions : The compound has been used in the synthesis of new N-protected isoxazol-5-ones through 1,4-conjugate additions, followed by one-pot, N-selective trapping. This method has led to novel methyl ketones with a unique chloromethinearylsulfonyl end group (Macchia et al., 2022).

Environmental and Analytical Chemistry

- Environmental Analysis : The compound has been identified in environmental extracts, such as water, clay, and soil samples contaminated by agricultural product dumping. Multidimensional gas chromatography with infrared and mass spectral detection was used for this qualitative analysis (Krock & Wilkins, 1996).

Optical and Electronic Materials

- Nonlinear Optics : Sulfone-substituted thiophene chromophores, containing methylsulfonyl groups, have been synthesized for use in nonlinear optical materials. These compounds exhibit efficient second-order optical nonlinearities, high thermal stability, and good transparency (Chou et al., 1996).

- Bulk Heterojunction Solar Cells : A novel copolymer, synthesized using a mixture including 1-(chloromethyl)-4-[(methylsulfonyl)methyl]benzene, has demonstrated improved charge transport for bulk heterojunction solar cells. This development attributes to better interchain interactions facilitated by a more regular polymer backbone (Mozer et al., 2004).

Catalysis and Polymerization

- Polymerization Reaction : The polymerization reaction of a derivative of 1-(chloromethyl)-4-(methylsulfonyl)benzene has been studied, revealing insights into the mechanisms and kinetics of the process. This research provides a foundation for understanding and controlling polymer synthesis (Pyun et al., 2008).

- Catalysis in Organic Synthesis : The compound has been used in the synthesis of new derivatives through catalytic processes. These methods offer advantages such as high yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi et al., 2012).

Crystallography and Structural Analysis

- Crystal Structure Analysis : The crystal structures of derivatives of this compound have been determined. These studies are crucial for understanding the molecular and supramolecular architecture of these compounds (Chen et al., 2011).

作用機序

Target of Action

It’s known that sulfonyl chlorides are generally reactive and can interact with various biological targets, such as proteins and enzymes, by forming covalent bonds .

Mode of Action

The mode of action of 4-(methylsulfonyl)benzyl chloride involves its reactivity as an electrophile. It can undergo nucleophilic substitution reactions at the benzylic position . This reactivity allows it to form covalent bonds with nucleophilic sites on its biological targets .

Biochemical Pathways

The compound’s reactivity suggests that it could potentially interfere with various biochemical processes by modifying proteins or other biomolecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(methylsulfonyl)benzyl chloride are not well-studied. Given its reactivity, it’s likely that it would be rapidly metabolized in the body. Its bioavailability would depend on factors such as route of administration and metabolic stability .

Result of Action

The molecular and cellular effects of 4-(methylsulfonyl)benzyl chloride’s action would depend on its specific biological targets. Given its reactivity, it could potentially cause modifications to proteins or other biomolecules, which could in turn affect cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 4-(methylsulfonyl)benzyl chloride. For example, its reactivity might be enhanced under acidic conditions, which could increase its potential for forming covalent bonds with biological targets .

将来の方向性

The future directions for the study and use of 1-(Chloromethyl)-4-(methylsulfonyl)benzene could involve further exploration of its synthesis and potential applications. For instance, the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation, has been reported . This could potentially open up new avenues for the synthesis and application of this compound and related compounds .

生化学分析

Biochemical Properties

They can undergo nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonic esters, and sulfonic thioesters, respectively . These reactions could potentially involve enzymes, proteins, and other biomolecules, altering their function and potentially influencing biochemical pathways.

Molecular Mechanism

The molecular mechanism of action of 4-(Methylsulfonyl)benzyl chloride is not well-understood. Given its chemical structure, it is likely to act as an electrophile, reacting with nucleophilic sites on biomolecules. This could lead to changes in the structure and function of these biomolecules, potentially affecting gene expression, enzyme activity, and other cellular processes .

Temporal Effects in Laboratory Settings

Sulfonyl chlorides are generally known to be reactive and unstable in the presence of water, undergoing hydrolysis to form sulfonic acids . Therefore, the effects of 4-(Methylsulfonyl)benzyl chloride could potentially change over time due to its reactivity and instability.

特性

IUPAC Name |

1-(chloromethyl)-4-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPRVXKHIXWBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960924 | |

| Record name | 1-(Chloromethyl)-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53606-06-7, 40517-43-9 | |

| Record name | Benzene, 1-(bromomethyl)-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053606067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloromethyl)-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-methanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B3021833.png)